

# Spectroscopic Characterization of N-(2-Fluorophenyl)anthranilic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *N*-(2-Fluorophenyl)anthranilic acid

Cat. No.: B1330190

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **N-(2-Fluorophenyl)anthranilic acid**, a key intermediate in pharmaceutical synthesis and a member of the fenamate class of compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical applications of essential spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. By integrating established methodologies with expert insights, this guide aims to facilitate a deeper understanding of the molecular structure and properties of **N-(2-Fluorophenyl)anthranilic acid**, ensuring data integrity and reproducibility in research and development settings.

## Introduction: The Significance of N-(2-Fluorophenyl)anthranilic Acid

**N-(2-Fluorophenyl)anthranilic acid**, with the chemical formula  $C_{13}H_{10}FNO_2$ , belongs to the *N*-aryl anthranilic acid family. These compounds are pivotal precursors in the synthesis of various biologically active molecules, including anti-inflammatory drugs and potential anticancer agents.<sup>[1][2][3]</sup> The introduction of a fluorine atom on the phenyl ring can significantly modulate

the compound's pharmacokinetic and pharmacodynamic properties, making a thorough structural elucidation paramount for drug design and development.

Spectroscopic analysis is the cornerstone of chemical characterization, providing a detailed fingerprint of a molecule's structure and electronic properties. This guide will explore the application of key spectroscopic methods to **N-(2-Fluorophenyl)anthranilic acid**, offering both theoretical explanations and practical protocols to empower researchers in their analytical endeavors.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For **N-(2-Fluorophenyl)anthranilic acid**,  $^1\text{H}$  and  $^{13}\text{C}$  NMR are fundamental for confirming its identity and purity.

### Foundational Principles of NMR for Fenamates

The core of NMR lies in the interaction of nuclear spins with an external magnetic field. The chemical environment of each nucleus dictates its resonance frequency, providing a unique "chemical shift" ( $\delta$ ) value. In **N-(2-Fluorophenyl)anthranilic acid**, the aromatic protons and carbons will exhibit distinct chemical shifts influenced by the electron-withdrawing nature of the carboxylic acid and fluorine atom, and the electron-donating effect of the amine group. Spin-spin coupling between adjacent protons provides further structural information, revealing connectivity within the molecule.

### Expected $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **N-(2-Fluorophenyl)anthranilic acid** is expected to show a series of signals in the aromatic region (typically  $\delta$  6.5-8.5 ppm). The protons on the two aromatic rings will exhibit complex splitting patterns (multiplets) due to coupling with each other and, for the fluorophenyl ring, with the  $^{19}\text{F}$  nucleus. The acidic proton of the carboxylic acid and the amine proton will likely appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **N-(2-Fluorophenyl)anthranilic Acid**

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
Aromatic Protons	6.7 - 8.1	Multiplet
NH Proton	9.0 - 10.0	Broad Singlet
COOH Proton	12.0 - 13.0	Broad Singlet

Note: These are predicted values and may vary based on solvent and experimental conditions.

## Expected $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield position ( $\delta \sim 170$  ppm). The aromatic carbons will appear in the region of  $\delta$  110-150 ppm, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **N-(2-Fluorophenyl)anthranilic Acid**

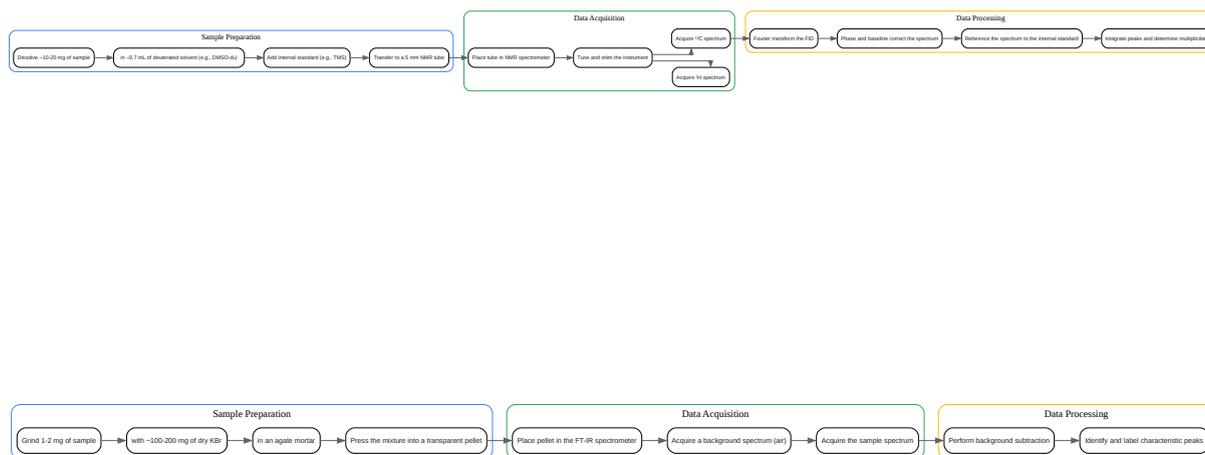
Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C=O (Carboxylic Acid)	$\sim 170$
Aromatic C-F	$\sim 155-160$ (with large $^1\text{JCF}$ )
Other Aromatic Carbons	110 - 145

Note: These are predicted values and may vary based on solvent and experimental conditions.

## Experimental Protocol for NMR Spectroscopy

This protocol outlines a general procedure for acquiring high-quality NMR spectra of **N-(2-Fluorophenyl)anthranilic acid**.

Workflow for NMR Analysis



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Caption: A workflow for obtaining an FT-IR spectrum using the KBr pellet method.

Detailed Steps:

- **Grinding:** In a clean agate mortar, grind 1-2 mg of **N-(2-Fluorophenyl)anthranilic acid** with approximately 100-200 mg of dry, spectroscopic grade KBr. The mixture should be a fine, homogeneous powder.
- **Pellet Pressing:** Transfer the powder to a pellet press die. Apply pressure according to the manufacturer's instructions to form a thin, transparent pellet.
- **Background Spectrum:** Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
- **Sample Spectrum:** Place the KBr pellet in the sample holder and acquire the sample spectrum.

- **Data Analysis:** The resulting spectrum should show the absorption bands of the sample. Identify and label the key functional group frequencies.

## Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

### Principles of Mass Spectrometry

In a mass spectrometer, molecules are first ionized, then separated based on their  $m/z$  ratio, and finally detected. For **N-(2-Fluorophenyl)anthranilic acid**, electrospray ionization (ESI) is a suitable soft ionization technique that can generate the protonated molecule  $[M+H]^+$  or the deprotonated molecule  $[M-H]^-$ , allowing for the accurate determination of its molecular weight.

### Expected Mass Spectral Data

The molecular weight of **N-(2-Fluorophenyl)anthranilic acid** ( $C_{13}H_{10}FNO_2$ ) is 231.23 g/mol. In a high-resolution mass spectrum, we would expect to observe ions corresponding to this mass.

Table 4: Predicted  $m/z$  Values for **N-(2-Fluorophenyl)anthranilic Acid** in Mass Spectrometry

Ion	Predicted $m/z$ (Monoisotopic)
$[M+H]^+$	232.0768
$[M+Na]^+$	254.0588
$[M-H]^-$	230.0623

Data predicted based on isotopic masses. [4]

## Experimental Protocol for Mass Spectrometry (ESI-MS)

## Workflow for ESI-MS Analysis



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Caption: A general workflow for Electro Spray Ionization Mass Spectrometry.

## Detailed Steps:

- **Sample Preparation:** Prepare a dilute solution of **N-(2-Fluorophenyl)anthranilic acid** (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to facilitate ionization.
- **Infusion:** The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography system.
- **Ionization:** In the ESI source, a high voltage is applied to the sample solution, causing it to form a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are released as gas-phase ions.
- **Mass Analysis:** The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their  $m/z$  ratio.
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus  $m/z$ .

## Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for conjugated systems, such as the aromatic rings in **N-(2-Fluorophenyl)anthranilic acid**.

## Principles of UV-Vis Spectroscopy

When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) corresponds to the energy difference between these orbitals. For **N-(2-Fluorophenyl)anthranilic acid**, the  $\pi \rightarrow \pi^*$  transitions of the aromatic rings are expected to be the most prominent.

## Expected UV-Vis Spectral Data

The UV-Vis spectrum of **N-(2-Fluorophenyl)anthranilic acid**, like other anthranilic acid derivatives, is expected to show absorption maxima in the UV region. The exact position of  $\lambda_{\text{max}}$  can be influenced by the solvent polarity. [5][6] Table 5: Expected UV-Vis Absorption Maxima for **N-(2-Fluorophenyl)anthranilic Acid**

Solvent	Expected $\lambda_{\text{max}}$ (nm)
Ethanol	~250 and ~340
Chloroform	~260 and ~350

Note: These are estimated values based on data for similar compounds. [7]

## Experimental Protocol for UV-Vis Spectroscopy

Workflow for UV-Vis Analysis



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Caption: A standard workflow for obtaining a UV-Vis absorption spectrum.

Detailed Steps:

- **Solvent Selection:** Choose a solvent that dissolves the sample and is transparent in the UV-Vis region of interest (typically above 200 nm). Ethanol and methanol are common choices.
- **Sample Preparation:** Prepare a stock solution of **N-(2-Fluorophenyl)anthranilic acid** of a known concentration. From this, prepare a dilute solution such that the absorbance at  $\lambda_{\text{max}}$  is within the linear range of the instrument (ideally between 0.2 and 0.8).
- **Baseline Correction:** Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to correct for any absorbance from the solvent and the cuvette.
- **Sample Measurement:** Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
- **Data Analysis:** Identify the  $\lambda_{\text{max}}$  values from the spectrum. If the concentration of the solution and the path length of the cuvette are known, the molar absorptivity ( $\epsilon$ ) can be calculated using the Beer-Lambert law ( $A = \epsilon cl$ ).

## Conclusion: A Multi-faceted Approach to Structural Elucidation

The comprehensive spectroscopic characterization of **N-(2-Fluorophenyl)anthranilic acid** requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the detailed atomic connectivity, IR spectroscopy confirms the presence of key functional groups, mass spectrometry verifies the molecular weight, and UV-Vis spectroscopy offers insights into the electronic structure. By following the principles and protocols outlined in this guide, researchers can confidently and accurately characterize this important molecule, paving the way for its effective use in drug discovery and development. The integration of these

techniques ensures a self-validating system, where the data from each method corroborates the others, leading to a robust and unambiguous structural assignment.

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